![molecular formula C9H9BrClNO3 B067882 3-Bromo-5-chloro-2,6-dimethoxybenzamide CAS No. 175135-60-1](/img/structure/B67882.png)
3-Bromo-5-chloro-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-Bromo-5-chloro-2,6-dimethoxybenzamide" is a chemical compound that likely shares properties with other halogenated and methoxy-substituted benzamides. These compounds are of interest in the field of organic chemistry due to their diverse chemical reactivity, potential biological activities, and use in various synthesis pathways.
Synthesis Analysis
While specific synthesis details for "3-Bromo-5-chloro-2,6-dimethoxybenzamide" were not found, related compounds are typically synthesized through acylation reactions involving corresponding aminophenols and acid chlorides in solvents like THF, characterized by methods such as ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure and intermolecular interactions, such as dimerization and crystal packing, significantly influence the geometry of these compounds. Techniques like X-ray diffraction and DFT calculations reveal details about bond lengths, angles, and dihedral angles, highlighting the minor yet important effects of crystal packing on the compound's structure (Karabulut et al., 2014).
Chemical Reactions and Properties
The reactivity of halogenated benzamides can vary with the presence of substituents, affecting their potential for participating in various chemical reactions. For instance, bromine substitution has been shown to influence the kinetic stability and reactivity of similar compounds, affecting their suitability for applications in nonlinear optical materials due to changes in electronic and structural properties (Aguiar et al., 2022).
Physical Properties Analysis
Halogenated and methoxy-substituted benzamides often exhibit unique physical properties due to their molecular structure. While specific data for "3-Bromo-5-chloro-2,6-dimethoxybenzamide" are not available, related compounds have been characterized by their crystalline structures, with intermolecular interactions influencing their solid-state properties (Borges et al., 2022).
Chemical Properties Analysis
The chemical properties of "3-Bromo-5-chloro-2,6-dimethoxybenzamide" would be influenced by the presence of bromo, chloro, and methoxy groups. These functional groups contribute to the compound's reactivity, potentially making it a candidate for further functionalization or as an intermediate in the synthesis of more complex molecules. The study of related compounds indicates that such substituents can impact the electronic properties and reactivity patterns of the benzamide core (Aguiar et al., 2022).
Scientific Research Applications
Synthesis of Complex Molecules
3-Bromo-5-chloro-2,6-dimethoxybenzamide serves as a crucial building block in the synthesis of complex organic molecules. Its halogen and methoxy groups are reactive sites that can be utilized in various chemical reactions to introduce new functional groups or form bonds with other molecules. For instance, it has been employed in the synthesis of non-peptide small molecular antagonist benzamide derivatives, highlighting its versatility in creating biologically active compounds (H. Bi, 2015). Additionally, its use in the preparation of sigma-2 receptor ligands showcases its potential in developing diagnostic and therapeutic agents for cancer imaging and treatment (D. Rowland et al., 2006).
Material Science Applications
In materials science, the bromine and chlorine atoms present in 3-Bromo-5-chloro-2,6-dimethoxybenzamide can participate in halogen bonding, which is essential for the assembly of crystalline structures and the development of new materials with unique properties. For example, research on the effect of bromine substitution on the structure, reactivity, and optical properties of related compounds has provided insights into designing materials with potential applications in nonlinear optics (Antônio S. N. Aguiar et al., 2022).
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-chloro-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO3/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVBCQIVBHAEAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Cl)Br)OC)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384167 |
Source
|
Record name | 3-bromo-5-chloro-2,6-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2,6-dimethoxybenzamide | |
CAS RN |
175135-60-1 |
Source
|
Record name | Benzamide, 3-bromo-5-chloro-2,6-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-5-chloro-2,6-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.